molecular formula C5H6F3N3 B1446588 1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine CAS No. 1368300-02-0

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine

Cat. No. B1446588
M. Wt: 165.12 g/mol
InChI Key: DVBXAXCMBVCZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine” is a compound that contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom, and a methyl group (-CH3) attached to one of the nitrogen atoms in the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar imidazole ring, with the trifluoromethyl and methyl groups adding steric bulk . The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl group. The imidazole ring is aromatic and relatively stable, but can participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could make the compound somewhat polar . The presence of the nitrogen atoms in the imidazole ring could allow for hydrogen bonding .

Scientific Research Applications

Green Synthesis Techniques

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine and its derivatives have been the focus of research due to their wide range of applications in scientific research. An efficient and environmentally friendly method for synthesizing novel derivatives, such as 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][1,2,4]triazole-5-amine, has been developed through a multi-component one-pot synthesis. This process, involving aromatic aldehydes, benzoyl cyanide, and either 2-aminoimidazole-4,5-dicarbonitrile or 3-amino-1,2,4-triazole in pyridine under controlled microwave heating, is notable for its operational simplicity, short reaction time, and high yields, making it a green approach to compound synthesis (Sadek et al., 2018).

Synthesis of Nitrogen-rich Compounds

Research has also explored the synthesis of nitrogen-rich compounds for applications in gas generators. Energetic salts with various cationic moieties were prepared from derivatives including 1-(1H-1,2,4-triazol-3-yl)-1H-tetrazole, showcasing their potential in high-energy applications due to their positive heats of formation contributed by the molecular backbone of the compounds (Srinivas et al., 2014).

Pharmaceutical Intermediates

The chemical also serves as a key intermediate in pharmaceutical manufacturing. For instance, a practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, a significant pharmaceutical intermediate, has been reported. This synthesis involves a sequence of cyclization, hydrolysis, and methylation processes, providing insights into the production of medically relevant compounds (Zhou et al., 2018).

Novel Synthetic Pathways

Innovative synthetic pathways have been developed for imidazole synthesis, such as the oxidative annulation of aryl methyl ketones and primary amines in the presence of TEMPO under weakly acidic conditions. This method allows for the synthesis of 1H-imidazoles from diverse substrates, demonstrating the chemical's versatility in organic synthesis (Geng et al., 2022).

Antibacterial Activity

Additionally, the antibacterial properties of certain derivatives have been investigated, offering potential applications in the development of new antibacterial agents. A study on the design, synthesis, and antibacterial activity of novel derivatives highlighted their promising antibacterial efficacy, contributing to the ongoing search for new antimicrobial compounds (Prasad, 2021).

Future Directions

The study of new compounds like “1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine” is an important part of advancing our understanding of chemistry and biology. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

3-methyl-2-(trifluoromethyl)imidazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-3(9)2-10-4(11)5(6,7)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBXAXCMBVCZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-(trifluoromethyl)-1H-imidazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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